molecular formula C15H13N3O2 B13523091 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid

Katalognummer: B13523091
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: ZMZKYIDKHHNTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 1,5-dimethylpyrazole moiety and at position 2 with a carboxylic acid group. The quinoline scaffold is known for its planar aromatic structure, enabling π-π stacking interactions, while the pyrazole substituent provides hydrogen-bonding capabilities.

Eigenschaften

Molekularformel

C15H13N3O2

Molekulargewicht

267.28 g/mol

IUPAC-Name

4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)11-7-14(15(19)20)17-13-6-4-3-5-10(11)13/h3-8H,1-2H3,(H,19,20)

InChI-Schlüssel

ZMZKYIDKHHNTKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)C2=CC(=NC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction is widely employed to construct the quinoline backbone. For this compound, isatin reacts with 4-bromoacetophenone under basic conditions to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid (intermediate 1 ). Key steps include:

  • Cyclization : Refluxing isatin and 4-bromoacetophenone in ethanol with sodium hydroxide (70–80°C, 6–8 hours).
  • Oxidation : Treatment with potassium permanganate in acidic medium to introduce the C2 carboxylic acid group.

Example Protocol :

  • Combine isatin (10 mmol), 4-bromoacetophenone (12 mmol), and NaOH (15 mmol) in ethanol.
  • Reflux at 80°C for 8 hours.
  • Acidify with HCl to precipitate the quinoline-carboxylic acid intermediate (yield: 65–75%).

Alternative Route: Doebner Reaction with Pyrazole Modification

The Doebner reaction constructs the quinoline scaffold using aniline , 2-nitrobenzaldehyde , and pyruvic acid , followed by pyrazole functionalization.

Procedure :

  • Condense aniline (10 mmol), 2-nitrobenzaldehyde (12 mmol), and pyruvic acid (15 mmol) in ethanol with trifluoroacetic acid (TFA) catalyst.
  • Reflux for 24 hours to form 2-(2-nitrophenyl)quinoline-4-carboxylic acid.
  • Reduce the nitro group to amine (H₂, Pd/C), then couple with 1,5-dimethylpyrazole-4-carbonyl chloride via amidation (yield: 55–60%).

Direct Alkylation of Quinoline Intermediates

Quinoline esters (e.g., ethyl quinoline-2-carboxylate) are alkylated with 4-chloromethyl-1,5-dimethylpyrazole under basic conditions.

Example :

  • React ethyl quinoline-2-carboxylate (5 mmol) with 4-chloromethyl-1,5-dimethylpyrazole (6 mmol) in DMF using K₂CO₃.
  • Heat at 60°C for 12 hours under argon.
  • Hydrolyze the ester with 10% NaOH to yield the carboxylic acid (overall yield: 42–50%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pfitzinger + Suzuki High regioselectivity Multi-step, costly catalysts 60–70%
Doebner + Amidation Scalable Low yield in amidation step 55–60%
Direct Alkylation Simple conditions Moderate yields 42–50%

Structural Confirmation and Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.62 (d, quinoline-H), 7.45 (s, pyrazole-H), 2.24/2.16 (s, CH₃-pyrazole).
  • IR : 3345 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O acid).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₃N₃O₂: 267.28, found: 267.28.

Industrial Applicability and Challenges

  • Cost Efficiency : Suzuki coupling remains expensive due to palladium catalysts; Pfitzinger/Doebner routes are more scalable.
  • Purity Issues : Chromatography is often required for intermediates, increasing production time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Data

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Features
4-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid (Target) Quinoline - 4-(1,5-Dimethylpyrazole)
- 2-Carboxylic acid
C₁₅H₁₃N₃O₂ 283.29 (calc) Combines planar quinoline with pyrazole H-bond donor/acceptor; carboxylic acid enhances solubility.
1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (1006348-78-2) Pyrimidine - 4-(1,5-Dimethylpyrazole)
- 6-Trifluoromethyl
- Piperidine-3-carboxylic acid
C₁₆H₁₈F₃N₅O₂ 369.34 Trifluoromethyl increases lipophilicity; piperidine introduces conformational flexibility.
4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (338982-39-1) Quinoxaline - 4-Chloro
- Triazolo ring
- 2-Carboxylic acid
C₁₀H₅ClN₄O₂ 266.63 Quinoxaline core offers distinct π-stacking; chloro substituent enhances electronegativity.
1,4-Dihydro-1-ethyl-4-oxo-6-fluoro-7-(4-phenylthiazol-2-yl)quinoline-3-carboxylic acid Quinoline - 6-Fluoro
- 7-(4-Phenylthiazol)
- 3-Carboxylic acid
- 1-Ethyl, 4-oxo
C₂₂H₁₈FN₃O₃S 423.46 (calc) Thiazole and phenyl groups enhance steric bulk; fluoro improves metabolic stability.
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile (2059937-79-8) Pyrazole - Acetonitrile substituent C₆H₇N₃ 121.14 (calc) Acetonitrile group increases reactivity for further functionalization.

Comparative Analysis of Functional Attributes

Hydrogen Bonding and Crystallinity
  • In contrast, the piperidine-3-carboxylic acid analog (CAS 1006348-78-2) may exhibit different H-bonding patterns due to conformational flexibility .
  • The quinoxaline derivative (CAS 338982-39-1) lacks a pyrazole but incorporates a triazolo ring, which could alter H-bond donor/acceptor capacity .
Electronic and Steric Effects
  • The thiazole-containing quinoline analog (from ) introduces steric bulk and aromaticity, which might reduce solubility but improve target binding specificity .

Research Implications and Limitations

While direct experimental data (e.g., solubility, bioactivity) for these compounds are unavailable in the provided evidence, structural comparisons suggest:

  • The quinoline core in the target compound favors planar interactions, whereas pyrimidine or quinoxaline analogs may exhibit altered binding modes.
  • Substituents like trifluoromethyl or chloro groups modulate electronic properties, impacting drug-likeness or material stability .

Biologische Aktivität

4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid is a compound with notable biological activity, particularly due to its pyrazole moiety, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 2839144-55-5

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole showed broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL .

CompoundMIC (µg/mL)Activity
Compound 92.50Strong
Compound 11b10.00Moderate
Compound 11d20.00Weak

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through various assays, including HRBC membrane stabilization tests. The results showed significant protection percentages, indicating its potential as an anti-inflammatory agent.

CompoundStabilization Percentage (%)
Compound 986.70 ± 0.259
Compound 1073.67 ± 0.388
Compound 11d29.67 ± 0.496

3. Anticancer Activity

The anticancer potential of 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid has been evaluated against various cancer cell lines. A molecular docking study suggested that this compound could act as a chemotherapeutic agent, showing promising cytotoxicity against human cancer cell lines such as H460 and A549.

Cell LineIC50 (µg/mL)Control (5-Fluorouracil IC50)
H460193.93371.36
A549208.58-
HT-29238.14-

Case Studies

  • Study on Antimicrobial Efficacy :
    A study analyzed the antimicrobial efficacy of various pyrazole derivatives, including those similar to our compound of interest. The results indicated that the presence of the pyrazole ring significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • In Vitro Cytotoxicity Assays :
    In vitro studies revealed that compounds bearing the pyrazole moiety exhibited cytotoxic effects on several cancer cell lines, supporting their potential use in cancer therapy . The cytotoxicity was measured through IC50 values, demonstrating effective inhibition compared to standard chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 4-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid?

The synthesis typically involves coupling reactions between pyrazole and quinoline precursors. A common method uses carbodiimide-based coupling agents (e.g., PyBOP) in anhydrous DMF with a tertiary amine base (e.g., N-methylmorpholine) to activate the carboxylic acid moiety. For example, quinoline-4-carboxylic acid derivatives can be coupled with substituted pyrazoles under controlled conditions to form the target compound . Purification often employs reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the product .

Q. How is the structural identity of this compound verified?

Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, such as distinguishing pyrazole (δ 2.1–2.5 ppm for methyl groups) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 296.1274 for C16_{16}H14_{14}N3_3O2_2) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional conformations, critical for validating substituent positions .

Q. What are the primary biological targets or activities reported for this compound?

Quinoline-pyrazole hybrids are studied for their interaction with enzymes and receptors. For instance, analogous 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives exhibit antituberculosis activity by targeting mycobacterial enzymes . Computational docking studies suggest potential binding to ATP-binding pockets or metalloproteinases, though experimental validation is required .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., RuO2_2) can improve oxidative coupling efficiency but may require co-solvents like CCl4_4/MeCN to stabilize reactive intermediates .
  • Reaction monitoring : TLC or in-line HPLC tracks progress and identifies side products (e.g., over-oxidized quinoline derivatives) early .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and theoretical data often arise from dynamic effects (e.g., tautomerism or solvent interactions). Mitigation strategies include:

  • Variable-temperature NMR : Detects conformational exchange broadening signals (e.g., pyrazole ring puckering) .
  • DFT calculations : Compare computed chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental NMR to identify dominant tautomers .
  • Isotopic labeling : 15N^{15}N-labeled analogs clarify nitrogen environments in pyrazole-quinoline hybrids .

Q. What methodologies are effective for studying this compound’s stability under physiological conditions?

Stability assays involve:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. For example, quinoline esters are prone to hydrolysis in alkaline conditions .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) identify major metabolites, with LC-MS/MS quantification .
  • Thermal analysis : DSC/TGA profiles reveal decomposition temperatures and polymorphic transitions critical for formulation .

Methodological Considerations

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Salt formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH in ethanol .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can computational models predict its pharmacokinetic properties?

  • ADMET prediction tools : SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin or P-glycoprotein to predict plasma half-life and efflux risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.